molecular formula C14H20BrNO2 B2549479 2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1396706-85-6

2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No.: B2549479
CAS No.: 1396706-85-6
M. Wt: 314.223
InChI Key: HEIADQLZXSXZHL-UHFFFAOYSA-N
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Description

2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a useful research compound. Its molecular formula is C14H20BrNO2 and its molecular weight is 314.223. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential

2-Bromo-N-(3-Hydroxy-4,4-Dimethylpentyl)Benzamide and its related compounds have been investigated for their potential as antipsychotic agents. A comparative study highlighted the potent and selective nature of these benzamides, particularly suitable for studying dopamine D-2 mediated responses and receptor binding studies in vitro and in vivo. The study emphasized their potential to induce fewer extrapyramidal side effects at effective doses, a critical aspect in antipsychotic medication development (Högberg et al., 1990).

Structural Analysis and Interaction Studies

Another aspect of research on similar compounds includes X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the intermolecular interactions of such compounds. For example, the study of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide revealed key details about hydrogen bonds and π-interactions, crucial for understanding their stabilization and binding mechanisms (Saeed et al., 2020).

Antifungal Activity

Compounds like N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and tested for their antifungal properties against various pathogens. Their efficacy has been evaluated through methods like the disc diffusion method, providing valuable data on their potential as antifungal agents (Ienascu et al., 2018).

Pharmaceutical Chemistry and Synthesis

Research in pharmaceutical chemistry focuses on the synthesis and characterization of benzamides and their derivatives. This includes understanding their spectral, electrochemical, and magnetic properties, which are fundamental to the development of new pharmaceuticals and therapeutic agents (Amudha et al., 1999).

Future Directions

The future directions for this compound would depend on its intended application. It could potentially be studied for various uses, depending on its biological activity, reactivity, or other properties .

Properties

IUPAC Name

2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)12(17)8-9-16-13(18)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIADQLZXSXZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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